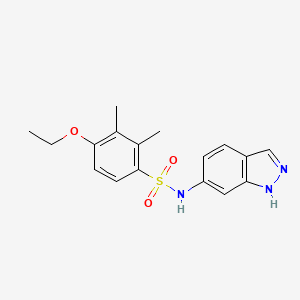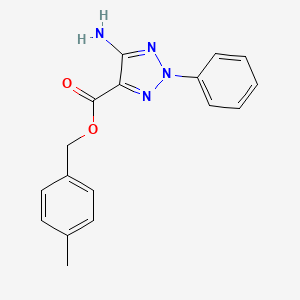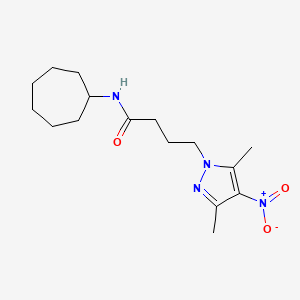![molecular formula C22H23NO5 B14945483 {5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14945483.png)
{5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}(1-PYRROLIDINYL)METHANONE is a complex organic compound that belongs to the class of benzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the Pyrrolidinyl Group: This step involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced to the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
{5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzofuran core can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrrolidinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Applications De Recherche Scientifique
{5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}(1-PYRROLIDINYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of {5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(5-Methoxy-2-methylphenoxy)methyl]pyridine: Shares structural similarities with the methoxy and phenoxy groups.
Omeprazole: Contains a methoxybenzimidazole core, similar to the benzofuran structure.
Uniqueness
{5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}(1-PYRROLIDINYL)METHANONE is unique due to its specific combination of functional groups and the presence of the pyrrolidinyl substituent, which imparts distinct chemical and biological properties not found in closely related compounds.
Propriétés
Formule moléculaire |
C22H23NO5 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
[5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C22H23NO5/c1-25-15-5-7-16(8-6-15)27-14-20-21(22(24)23-11-3-4-12-23)18-13-17(26-2)9-10-19(18)28-20/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Clé InChI |
KDOBUOQZIIIQJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2=C(C3=C(O2)C=CC(=C3)OC)C(=O)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methoxyphenyl)-3-{[2-(3-methylthiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14945415.png)
![Methyl 1-oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B14945423.png)
![Urea, N-(6,7,8,9-tetrahydrobenzo[b]benzofuran-2-yl)-N'-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B14945425.png)
![N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}valine](/img/structure/B14945433.png)
![2-({[2-Chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14945441.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14945448.png)

![5-tert-butyl-1-(5-chloro-2-methylphenyl)-3-[(5-chloro-2-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B14945459.png)

![3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B14945474.png)
![4-(1,3-benzodioxol-5-yl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14945479.png)
![[5-(5-Bromothiophen-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]acetic acid](/img/structure/B14945489.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-](/img/structure/B14945497.png)
